molecular formula C15H13BrClNO B4767163 1-(4-bromophenyl)-3-[(3-chlorophenyl)amino]-1-propanone

1-(4-bromophenyl)-3-[(3-chlorophenyl)amino]-1-propanone

Cat. No. B4767163
M. Wt: 338.62 g/mol
InChI Key: WIJWWKRISWHQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-[(3-chlorophenyl)amino]-1-propanone, also known as 4'-Methylpropiophenone, is a chemical compound that is widely used in scientific research. This compound is a ketone derivative of phenylpropanone and is commonly used as a precursor in the synthesis of various pharmaceuticals and organic compounds.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[(3-chlorophenyl)amino]-1-propanone is not well understood. However, it is believed that this compound acts as a central nervous system stimulant and a sympathomimetic agent. It is also believed to increase the release of norepinephrine and dopamine in the brain, which leads to increased alertness and energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-bromophenyl)-3-[(3-chlorophenyl)amino]-1-propanone are not well understood. However, it is believed that this compound can cause increased heart rate, blood pressure, and body temperature. It can also cause insomnia, anxiety, and agitation. Long-term use of this compound can lead to addiction and dependence.

Advantages and Limitations for Lab Experiments

1-(4-bromophenyl)-3-[(3-chlorophenyl)amino]-1-propanone is widely used in lab experiments due to its easy synthesis and availability. It is also used as a precursor in the synthesis of various pharmaceuticals and organic compounds. However, the use of this compound is limited due to its potential for addiction and dependence. It is also important to use this compound in a controlled environment to avoid any potential health hazards.

Future Directions

There are several future directions for the research on 1-(4-bromophenyl)-3-[(3-chlorophenyl)amino]-1-propanone. One direction is to investigate the mechanism of action of this compound to understand how it affects the central nervous system. Another direction is to explore the potential therapeutic uses of this compound in the treatment of various neurological disorders. Finally, there is a need to investigate the potential health hazards associated with the use of this compound and to develop safe and effective protocols for its use in scientific research.
In conclusion, 1-(4-bromophenyl)-3-[(3-chlorophenyl)amino]-1-propanone is a widely used chemical compound in scientific research. This compound is used as a precursor in the synthesis of various pharmaceuticals and organic compounds. It is important to use this compound in a controlled environment to avoid any potential health hazards. There are several future directions for the research on this compound, including investigating its mechanism of action and exploring its potential therapeutic uses.

Scientific Research Applications

1-(4-bromophenyl)-3-[(3-chlorophenyl)amino]-1-propanone is widely used in scientific research as a precursor in the synthesis of various pharmaceuticals and organic compounds. This compound is used in the synthesis of drugs such as propiophenone, which is used as a local anesthetic, and ephedrine, which is used as a decongestant. It is also used in the synthesis of organic compounds such as 4'-methylpropiophenone, which is used as a flavoring agent in the food industry.

properties

IUPAC Name

1-(4-bromophenyl)-3-(3-chloroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO/c16-12-6-4-11(5-7-12)15(19)8-9-18-14-3-1-2-13(17)10-14/h1-7,10,18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJWWKRISWHQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-(3-chloroanilino)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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